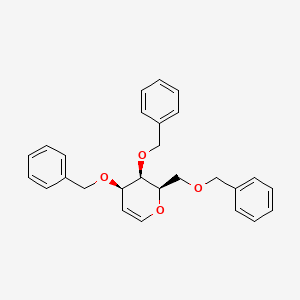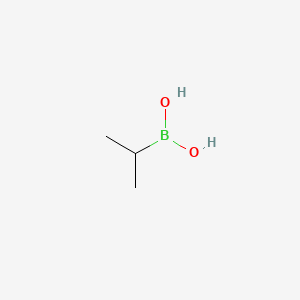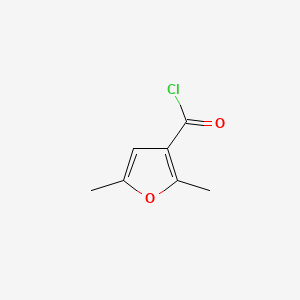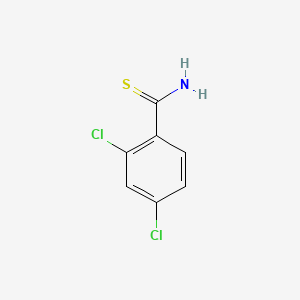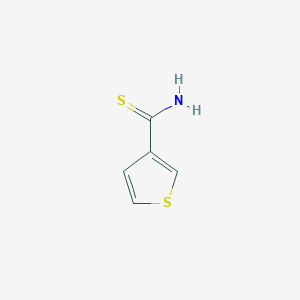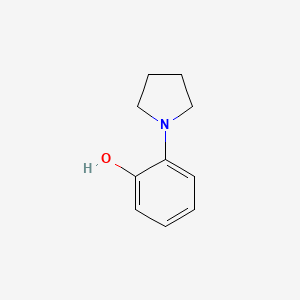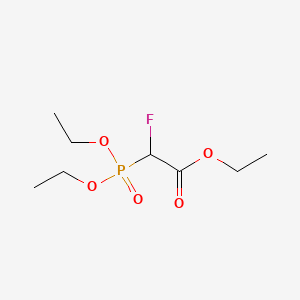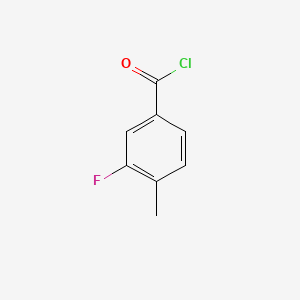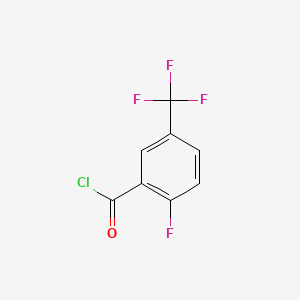![molecular formula C11H14O2 B1302071 2-[(4-Methylphenyl)methyl]-1,3-dioxolane CAS No. 4412-50-4](/img/structure/B1302071.png)
2-[(4-Methylphenyl)methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" is a derivative of 1,3-dioxolane, which is a heterocyclic acetal with interesting chemical properties that make it a valuable intermediate in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related 1,3-dioxolane derivatives, which can be useful in understanding the chemistry of "2-[(4-Methylphenyl)methyl]-1,3-dioxolane".
Synthesis Analysis
The synthesis of 1,3-dioxolane derivatives typically involves the condensation of aldehydes or ketones with ethylene glycol or other diols. For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane was achieved through an acetal exchange reaction followed by dehydrochlorination . Similarly, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized from benzaldehyde condensation and subsequent reactions . These methods suggest that "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" could potentially be synthesized through a similar pathway, starting with a 4-methylbenzaldehyde precursor.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can influence the reactivity and stability of the compound. For instance, the dimerization of a 1,3-dioxolan-4-one derivative resulted in a specific stereochemical outcome, as confirmed by X-ray diffraction . This indicates that the stereochemistry of the substituents on the 1,3-dioxolane ring can be crucial in determining the final structure of the synthesized compounds.
Chemical Reactions Analysis
1,3-Dioxolane derivatives are known to undergo various chemical reactions, including polymerization and ring-opening reactions. Radical and cationic polymerizations have been reported for different 1,3-dioxolane derivatives 10. For example, 2-methylene-4-phenyl-1,3-dioxolane undergoes free radical ring-opening polymerization to produce polyesters . The presence of a phenyl group in the monomer can lead to regioselective polymerization, as seen in the case of 4-methylene-2-styryl-1,3-dioxolane10. These findings suggest that "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" may also participate in similar polymerization or ring-opening reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives can be influenced by their molecular structure. For instance, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was studied, revealing that degradation at different temperatures leads to various products, including the monomer and other volatile compounds . The polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane also showed that the polymerization mechanism and the resulting polymer's properties are influenced by the substituents on the dioxolane ring . These studies imply that the physical and chemical properties of "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" would be affected by the methyl substituent on the phenyl group and the dioxolane ring's inherent characteristics.
作用机制
安全和危害
属性
IUPAC Name |
2-[(4-methylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWNOKIEOBRKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374450 |
Source


|
| Record name | 2-[(4-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4412-50-4 |
Source


|
| Record name | 2-[(4-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



